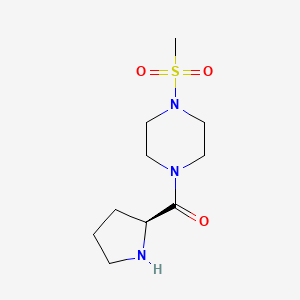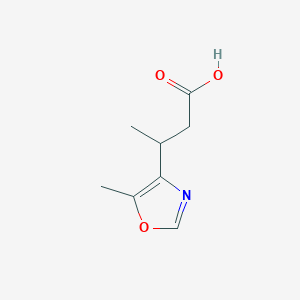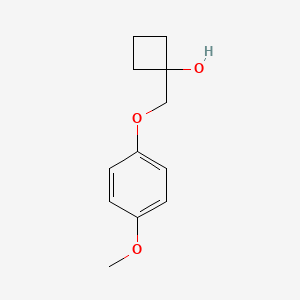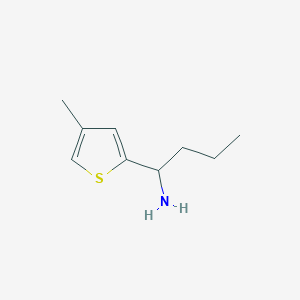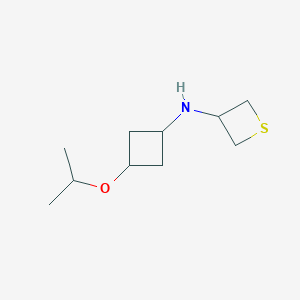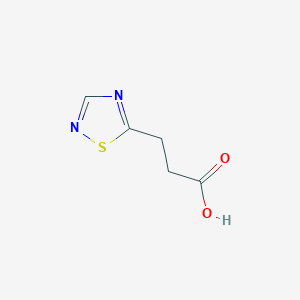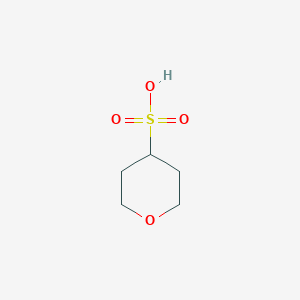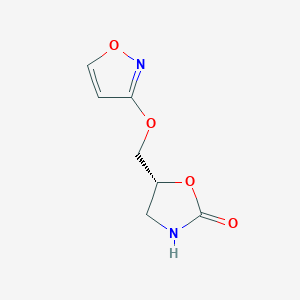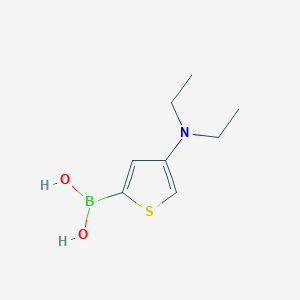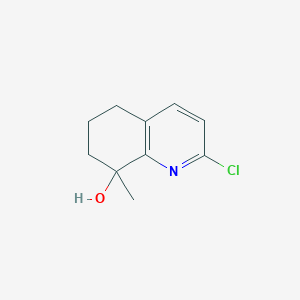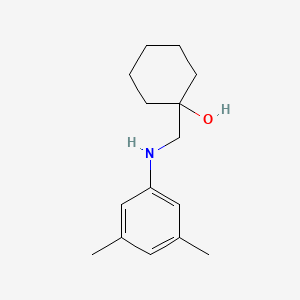
1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The reaction begins with the formation of the aminomethyl intermediate. This can be achieved by reacting 3,5-dimethylphenylamine with formaldehyde under acidic conditions to form the corresponding aminomethyl derivative.
Cyclohexanone Reaction: The aminomethyl intermediate is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
- 1-(((3,4-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
- 1-(((3,5-Dimethylphenyl)amino)methyl)cycloheptan-1-ol
Comparison:
- Structural Differences: The position and number of methyl groups on the phenyl ring and the size of the cycloalkane ring can influence the compound’s chemical properties and reactivity.
- Unique Properties: 1-(((3,5-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and aminomethyl groups, which contribute to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[(3,5-dimethylanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-12-8-13(2)10-14(9-12)16-11-15(17)6-4-3-5-7-15/h8-10,16-17H,3-7,11H2,1-2H3 |
InChI Key |
FMARDWZRURMVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2(CCCCC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


